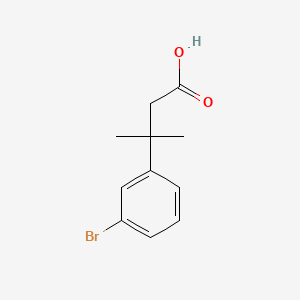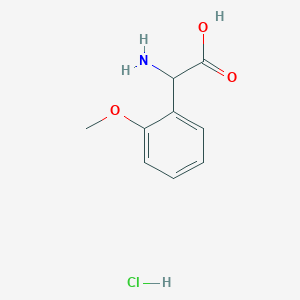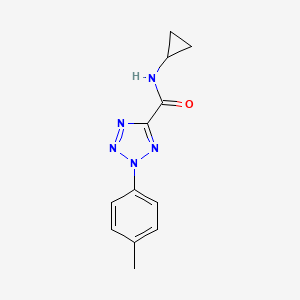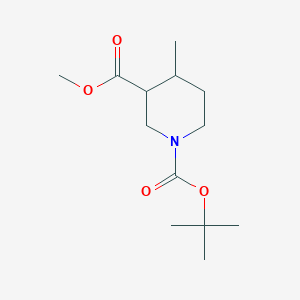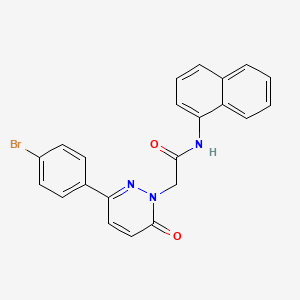
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula C24H17BrN2O2 and has a molecular weight of 448.31 g/mol.
作用機序
The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide involves the inhibition of HDACs and CAs. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs by 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide leads to an increase in histone acetylation and the activation of gene expression. CAs are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of CAs by 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide leads to a decrease in the production of bicarbonate and an increase in the production of protons, resulting in a decrease in pH.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide have been extensively studied. Inhibition of HDACs by this compound has been shown to lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Inhibition of CAs by this compound has been shown to lead to a decrease in the production of bicarbonate and an increase in the production of protons, resulting in a decrease in pH. This decrease in pH has been shown to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the advantages of using 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide in lab experiments is its potent inhibitory activity against HDACs and CAs. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful consideration should be given to the concentration and duration of exposure when using this compound in experiments.
将来の方向性
There are several future directions for research involving 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide. One direction is the development of more potent and selective inhibitors of HDACs and CAs based on the structure of this compound. Another direction is the investigation of the potential applications of this compound in the treatment of various diseases, such as cancer and neurological disorders. Additionally, the use of this compound in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
合成法
The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide involves the reaction of 4-bromobenzaldehyde with 2-amino-3-cyanopyridine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with naphthalen-1-ylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The final product is obtained through purification using column chromatography.
科学的研究の応用
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are enzymes that play a role in the regulation of gene expression, while CAs are enzymes that play a role in the regulation of pH in the body.
特性
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2/c23-17-10-8-16(9-11-17)19-12-13-22(28)26(25-19)14-21(27)24-20-7-3-5-15-4-1-2-6-18(15)20/h1-13H,14H2,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWVZYDRUSZDHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

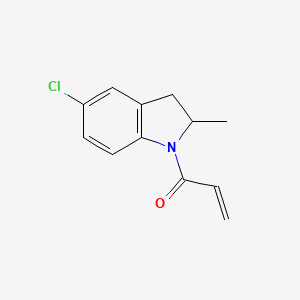

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2387882.png)

![Spiro[3.4]octane-7-carboxylic acid](/img/structure/B2387884.png)
![1-Phenyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2387885.png)
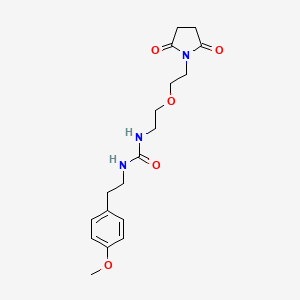
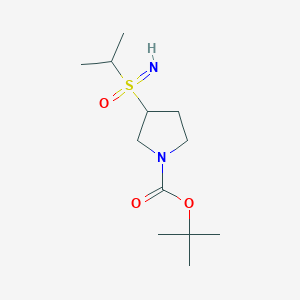

![2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride](/img/structure/B2387894.png)
